molecular formula C16H28O4 B593548 Ustusol C CAS No. 1188398-13-1

Ustusol C

Cat. No.: B593548
CAS No.: 1188398-13-1
M. Wt: 284.396
InChI Key: ZPHNAEGQIWXWGS-BFJAYTPKSA-N
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Description

Ustusol C is a sesquiterpenoid compound with the chemical formula C16H28O4. It is a tertiary alcohol and is known for its unique structure and bioactive properties. The compound is derived from the mangrove-associated fungus Aspergillus ustus .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ustusol C is typically synthesized through the fermentation of the mangrove-derived fungus Aspergillus ustus. The fermentation broth is extracted using ethyl acetate, followed by chromatographic separation techniques such as silica gel chromatography, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to isolate the compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves optimizing the fermentation conditions of Aspergillus ustus to maximize yield. This includes controlling factors such as temperature, pH, and nutrient availability. The extraction and purification processes are then scaled up to accommodate larger volumes, ensuring the consistent production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ustusol C undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ustusol C has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ustusol C involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to cellular receptors and enzymes, modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ustusol C stands out due to its unique structural features, such as the presence of hydroxymethyl and methoxy groups, which contribute to its distinct chemical and biological properties. Its ability to inhibit tumor cell proliferation at relatively low concentrations highlights its potential as a therapeutic agent .

Properties

IUPAC Name

(1S,4R,4aS,8aS)-1,2-bis(hydroxymethyl)-4-methoxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O4/c1-14(2)6-5-7-15(3)13(14)12(20-4)8-11(9-17)16(15,19)10-18/h8,12-13,17-19H,5-7,9-10H2,1-4H3/t12-,13+,15+,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHNAEGQIWXWGS-BFJAYTPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1C(C=C(C2(CO)O)CO)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1[C@@H](C=C([C@@]2(CO)O)CO)OC)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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